molecular formula C6H10N4 B2937912 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1517602-91-3

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2937912
CAS RN: 1517602-91-3
M. Wt: 138.174
InChI Key: QOEJYIBQPHBARE-UHFFFAOYSA-N
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Description

Pyrrolidine is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity by formation of two bonds in a single operation .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The presence of the 1,2,3-triazole ring can further enhance the biological activity by providing a stable and versatile scaffold for interaction with various biological targets. This combination could lead to the discovery of novel therapeutic agents with enhanced efficacy and selectivity.

Modulator Discovery

Compounds containing both a pyrrolidine ring and a nitrile group, such as 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole, are potential candidates for screening against a variety of biological targets. This process can identify new lead compounds for drug development, particularly as modulators of biological pathways.

Organic Synthesis

The nitrile group in 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole makes it a valuable intermediate for organic synthesis. It can be used to prepare more complex molecules with desired properties, serving as a key building block in the synthesis of various organic compounds.

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to diverse biological profiles of drug candidates. This is particularly important in the synthesis of enantioselective compounds, where the spatial orientation of substituents can significantly impact the binding mode to proteins .

ADME/Tox Optimization

The introduction of heteroatomic fragments like pyrrolidine and 1,2,3-triazole into drug molecules can help modify physicochemical parameters to achieve better absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .

Bioactive Molecule Design

The pyrrolidine ring, due to its non-planarity and pseudorotation phenomenon, can increase the three-dimensional coverage of molecules. This feature is beneficial in the design of bioactive molecules with target selectivity, potentially leading to the development of more effective drugs .

Mechanism of Action

While specific information on the mechanism of action for “5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole” is not available, pyrrolidine and its derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .

Safety and Hazards

Pyrrolidine is highly flammable, harmful, corrosive, and a possible mutagen . It’s important to handle it with care, using appropriate safety measures.

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine and its derivatives are of great interest due to their wide range of pharmacological activities . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

4-pyrrolidin-3-yl-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-7-3-5(1)6-4-8-10-9-6/h4-5,7H,1-3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEJYIBQPHBARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole

CAS RN

1517602-91-3
Record name 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole
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